REACTION_CXSMILES
|
C([O:8][CH2:9][CH:10]1[CH2:13][C:12]2([O:17][CH2:16][CH2:15][O:14]2)[CH2:11]1)C1C=CC=CC=1>CO.[Pd]>[CH2:11]1[C:12]2([O:17][CH2:16][CH2:15][O:14]2)[CH2:13][CH:10]1[CH2:9][OH:8]
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1CC2(C1)OCCO2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature under hydrogen balloon for about 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
It was filtered through celite bed and residue
|
Type
|
WASH
|
Details
|
was washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |